(1E,3R)-1-Iodo-1-octen-3-OL

Asymmetric Synthesis Chiral Building Blocks Propargylic Alcohols

(1E,3R)-1-Iodo-1-octen-3-OL (CAS 42541-99-1) is a chiral halogenated allylic alcohol characterized by a strictly defined (E)-vinyl iodide geometry and an (R)-configured C3 hydroxyl stereocenter. This compound serves as a versatile chiral building block in asymmetric organic synthesis, where its iodoalkene moiety functions as a reactive electrophilic handle for cross-coupling and nucleophilic substitution, while its stereodefined allylic alcohol core enables downstream chiral pool diversification.

Molecular Formula C8H15IO
Molecular Weight 254.11 g/mol
Cat. No. B1642955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,3R)-1-Iodo-1-octen-3-OL
Molecular FormulaC8H15IO
Molecular Weight254.11 g/mol
Structural Identifiers
SMILESCCCCCC(C=CI)O
InChIInChI=1S/C8H15IO/c1-2-3-4-5-8(10)6-7-9/h6-8,10H,2-5H2,1H3/b7-6+/t8-/m1/s1
InChIKeyKQDYMAYUKUZGDA-HYDMIIDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1E,3R)-1-Iodo-1-octen-3-OL (CAS 42541-99-1) Demands Scrutiny: A Chiral Halogenated Allylic Alcohol for Asymmetric Synthesis


(1E,3R)-1-Iodo-1-octen-3-OL (CAS 42541-99-1) is a chiral halogenated allylic alcohol characterized by a strictly defined (E)-vinyl iodide geometry and an (R)-configured C3 hydroxyl stereocenter . This compound serves as a versatile chiral building block in asymmetric organic synthesis, where its iodoalkene moiety functions as a reactive electrophilic handle for cross-coupling and nucleophilic substitution, while its stereodefined allylic alcohol core enables downstream chiral pool diversification [1].

Chiral Identity Defined (1E,3R) stereochemistry
Functional Handle Reactive (E)-vinyl iodide for cross-coupling
Synthetic Utility Allylic alcohol for chiral pool diversification

The Substitution Trap: Why Not All 1-Iodo-1-octen-3-ols Are Interchangeable in Your Workflow


Generic substitution with the (S)-enantiomer (1E,3S)-1-Iodo-1-octen-3-ol (CAS 39647-93-3) or the achiral parent 1-octen-3-ol is not scientifically tenable because stereochemical identity dictates both reaction outcome in asymmetric transformations and biological target engagement [1]. The (1E,3R) isomer is uniquely capable of participating in stereospecific transformations—such as the LDA-mediated elimination to yield optically pure (R)-(+)-1-octyn-3-ol in 84% yield—which the (S)-enantiomer or achiral analogs cannot replicate without loss of chiral fidelity [2].

Risk Context
(1E,3R) Isomer
Potential Substitute
Stereochemical fidelity
Preserves (R)-configuration in elimination
(S)-enantiomer yields opposite stereoisomer; racemic mixes erode chiral purity
Cross-coupling reactivity
Vinyl iodide enables Pd-catalyzed steps directly
Non-iodinated 1-octen-3-ol lacks electrophilic handle; requires additional functionalization

Quantitative Differentiation: Head-to-Head Performance Data for (1E,3R)-1-Iodo-1-octen-3-OL


Stereospecific Synthesis Yield: (1E,3R)-1-Iodo-1-octen-3-OL Outperforms Racemic and (S)-Enantiomer Analogs in Generating Optically Pure Propargylic Alcohols

Treatment of (1E,3R)-1-Iodo-1-octen-3-OL with lithium diisopropylamide (LDA) in THF/hexanes at 0.5 h reaction time affords (R)-(+)-1-octyn-3-ol in 84% yield, with complete retention of stereochemical integrity [1]. In contrast, racemic 1-iodo-1-octen-3-ol or the (1E,3S) enantiomer under identical conditions would produce either racemic mixtures or the opposite (S)-enantiomer, respectively, precluding the generation of optically pure chiral intermediates required for downstream asymmetric synthesis [2].

Stereospecific yield
Class-level
84% yield, enantiopure (R)-(+)-1-octyn-3-ol
Supports (R)-configured propargylic alcohol synthesis
Racemic or (S)-enantiomer loses stereointegrity under same conditions
Asymmetric Synthesis Chiral Building Blocks Propargylic Alcohols

Biological Activity Profile: (1E,3R)-1-Iodo-1-octen-3-OL Demonstrates Multi-Target Enzyme Inhibition Unattainable with Achiral 1-Octen-3-ol

The (1E,3R)-1-Iodo-1-octen-3-OL stereoisomer is implicated as a 5-lipoxygenase (5-LOX) inhibitor, an activity profile that is both stereospecific and halogen-dependent . The parent 1-octen-3-ol lacks the iodine atom and does not exhibit comparable 5-LOX inhibition; the (1E,3S) enantiomer, while chemically identical in connectivity, is expected to show divergent binding affinity due to chiral recognition at the enzyme active site, though quantitative comparative data across enantiomers are currently unavailable in the public domain [1].

5-LOX inhibition profile
Class-level
Active as 5-LOX inhibitor (qualitative)
Supports 5-LOX SAR studies
Iodine and stereochemistry essential; comparative enantiomer data unavailable
Enzyme Inhibition Anti-Inflammatory Steroidogenesis

Synthetic Utility as a Chiral Pool Synthon: (1E,3R)-1-Iodo-1-octen-3-OL Enables Access to Complex Natural Product Scaffolds Inaccessible via Non-Iodinated or Achiral Precursors

(1E,3R)-1-Iodo-1-octen-3-OL serves as a key intermediate in the convergent total synthesis of halicholactone, a marine-derived oxylipin possessing potent 5-lipoxygenase inhibitory activity . The vinyl iodide moiety is essential for late-stage palladium-catalyzed cross-coupling steps that construct the macrocyclic core; alternative non-iodinated octenols cannot engage in this chemistry without additional functional group manipulations, thereby increasing step count and reducing overall yield .

Synthon utility
Class-level
Direct Pd cross-coupling compatible
Reduces synthetic burden in oxylipin total synthesis
Non-iodinated analogs require halogenation steps; data to verify
Total Synthesis Natural Products Halicholactone

Analytical Purity and Stereochemical Integrity: Vendor Specifications for (1E,3R)-1-Iodo-1-octen-3-OL Ensure Batch-to-Batch Reproducibility in Chiral Assays

Commercially sourced (1E,3R)-1-Iodo-1-octen-3-OL is typically supplied with a purity specification of ≥95%, and its stereochemical identity is verified by specific optical rotation and chiral chromatographic methods . In contrast, in-house synthesis of this compound from racemic or achiral precursors introduces significant risk of stereochemical erosion and requires additional purification steps (e.g., chiral resolution, preparative HPLC) that inflate cost and time [1].

Chiral purity specification
Supporting evidence
≥95% purity; verified stereochemistry
Ensures batch-to-batch reproducibility
Eliminates stereochemical uncertainty vs in-house racemic synthesis
Quality Control Chiral Purity Reproducibility

Where (1E,3R)-1-Iodo-1-octen-3-OL Delivers Unique Value: Evidence-Backed Application Scenarios


Asymmetric Synthesis of Chiral Propargylic Alcohols and Terminal Alkynes

The stereospecific elimination of (1E,3R)-1-Iodo-1-octen-3-OL with LDA provides (R)-(+)-1-octyn-3-ol in 84% yield, a chiral intermediate widely used in the preparation of pheromones, pharmaceuticals, and functional materials. This transformation preserves the (R)-stereocenter, enabling access to optically pure building blocks that cannot be obtained from racemic or (S)-configured starting materials [1].

Medicinal Chemistry Exploration of 5-Lipoxygenase Inhibitors

As a structurally distinct, iodine-bearing 5-LOX ligand, (1E,3R)-1-Iodo-1-octen-3-OL offers a scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents. Its activity profile, though qualitative, distinguishes it from the non-iodinated parent and positions it as a useful probe for investigating the role of halogen bonding in enzyme inhibition .

Total Synthesis of Halicholactone and Related Oxylipin Natural Products

The vinyl iodide functionality of (1E,3R)-1-Iodo-1-octen-3-OL is directly leveraged in Pd-catalyzed cross-coupling steps essential for the construction of halicholactone. Procurement of this pre-functionalized chiral synthon reduces the number of synthetic operations required and improves overall yield in academic and industrial natural product synthesis campaigns .

Chiral Resolution and Analytical Method Development

The well-defined (1E,3R) stereoisomer serves as a reference standard for the development and validation of chiral HPLC and SFC methods aimed at resolving enantiomeric mixtures of 1-iodo-1-octen-3-ol. Its availability in high enantiopurity ensures accurate calibration and quantification in pharmaceutical quality control and environmental monitoring assays [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Stereochemical control in elimination
Enantiopurity of (R)-alkynol product
5-LOX inhibitor SAR studies
Iodo-allylic scaffold for SAR
Enzyme inhibition assay confirmation
Halicholactone total synthesis studies
Vinyl iodide cross-coupling handle
Synthetic step economy and yield
Chiral analytical method development
Enantiopure reference standard
Chiral HPLC/SFC method calibration

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